molecular formula C6H14O2 B3188308 2-Methyl-1,2-pentanediol CAS No. 20667-05-4

2-Methyl-1,2-pentanediol

Cat. No.: B3188308
CAS No.: 20667-05-4
M. Wt: 118.17 g/mol
InChI Key: XERGTCWVYOKNAV-UHFFFAOYSA-N
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Description

2-Methyl-1,2-pentanediol is an organic compound with the molecular formula C6H14O2. It is a type of diol, which means it contains two hydroxyl (OH) groups. This compound is known for its versatility and is used in various industrial and scientific applications. It is a colorless, viscous liquid with a mild odor and is soluble in water and many organic solvents.

Mechanism of Action

Target of Action

2-Methyl-1,2-pentanediol, also known as hexylene glycol, is a versatile compound that interacts with various targets. It is often used as an alternative antimicrobial preservative in dermal formulations . It has been shown to interact with lipid head groups, such as GPC and DiC3PC , and it can bind to proteins .

Mode of Action

The compound’s amphiphilic structure allows it to exhibit an antimicrobial effect . It can induce the formation of heptameric pore structures in staphylococcal a-hemolysin, a process that usually requires the presence of deoxycholate detergent micelles, artificially constructed phospholipid bilayers, or erythrocytes .

Biochemical Pathways

It is known that the compound can facilitate the formation of heptameric pore structures in staphylococcal a-hemolysin without membrane binding . This suggests that it may influence the pathways related to protein assembly and function.

Pharmacokinetics

It is known that the compound can be absorbed through the skin . Its amphiphilic nature may influence its absorption, distribution, metabolism, and excretion, potentially impacting its bioavailability.

Result of Action

The primary result of this compound’s action is its antimicrobial effect, which is utilized in its role as a preservative in dermal formulations . Additionally, it can induce the formation of heptameric pore structures in staphylococcal a-hemolysin , suggesting a potential role in influencing protein function.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its antimicrobial activity and its impact on the colloidal structure of creams can vary depending on the length of the alkyl chain of the alkanediols . Furthermore, it is a combustible material, and its vapors may travel to a source of ignition and flash back .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-1,2-pentanediol can be synthesized through several methods. One common method involves the hydrogenation of 2-methyl hydroxypentanoate in the presence of a catalyst. The reaction is typically carried out in a continuous fixed bed reactor at temperatures ranging from 150 to 250°C and pressures between 1.8 to 2 MPa . Another method involves the one-pot synthesis from n-pentene using a multistep process that includes hydrogen peroxide oxidation and hydrolysis .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The continuous fixed bed hydrogenation process is favored due to its high yield, selectivity, and environmentally friendly nature. The raw materials used are readily available and cost-effective, making the production process economically viable .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1,2-pentanediol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form different alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

Scientific Research Applications

2-Methyl-1,2-pentanediol has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1,2-Pentanediol
  • 2-Methyl-2,4-pentanediol
  • 1,2-Hexanediol
  • 1,2-Octanediol

Comparison: 2-Methyl-1,2-pentanediol is unique due to its specific molecular structure, which provides distinct physical and chemical properties. Compared to 1,2-pentanediol, it has a branched structure, which affects its solubility and reactivity. 2-Methyl-2,4-pentanediol, on the other hand, has non-vicinal hydroxyl groups, resulting in different amphiphilic properties and lower antimicrobial activity . The longer-chain diols like 1,2-hexanediol and 1,2-octanediol have higher molecular weights and different solubility profiles, making them suitable for different applications .

Properties

IUPAC Name

2-methylpentane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-3-4-6(2,8)5-7/h7-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XERGTCWVYOKNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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